molecular formula C13H12FNOS B2532652 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 866131-36-4

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde

Cat. No. B2532652
CAS RN: 866131-36-4
M. Wt: 249.3
InChI Key: SYRVJICRQZRBAI-UHFFFAOYSA-N
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Description

The compound "2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The compound contains a fluoropropylsulfanyl group attached to the second position and a carbaldehyde group at the third position of the quinoline ring system.

Synthesis Analysis

The synthesis of quinoline derivatives often involves modifications at the 2- and 3-positions of the quinoline core. In the papers provided, there is a mention of the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines, which are structurally similar to the compound of interest. These syntheses start from 3-(trifluoromethyl)quinoxalin-2(1H)-one and lead to the formation of derivatives with different substituents, including formyl and methylsulfanyl groups . Although the exact synthesis of "this compound" is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate fluoropropylsulfanyl precursor.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. In one of the studies, novel quinolone-3-carbaldehyde derivatives were characterized by FT-IR, 1H-NMR, 13C-NMR, and LCMS . Additionally, the crystal structures of some derivatives were determined by single crystal X-ray diffraction studies, revealing the conformation of the piperazine ring and the orientation of the aldehyde group with respect to the quinoline ring . These techniques could similarly be employed to analyze the molecular structure of "this compound" to confirm its conformation and substituent positions.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, depending on the functional groups present. The papers do not provide specific reactions for the compound "this compound," but the presence of the aldehyde group suggests that it could participate in nucleophilic addition reactions, potentially leading to the formation of alcohols, or it could be used in condensation reactions to form Schiff bases and other heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the quinoline core. The fluoropropylsulfanyl group could confer lipophilicity and could affect the electron distribution within the molecule, potentially impacting its biological activity. The aldehyde group is typically reactive and can form hydrogen bonds, which could influence the compound's solubility and boiling point. Detailed physical and chemical properties would require empirical measurement and are not provided in the papers .

Scientific Research Applications

Synthetic Applications and Chemical Properties

Quinoline derivatives, including those structurally similar to 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde, have been extensively studied for their synthetic applications. The versatility of the quinoline core allows for the development of diverse heterocyclic compounds with potential biological activity. For instance, the facile synthesis of quinoline derivatives through cascade reactions showcases the chemical flexibility and potential for generating bioactive molecules (Liang Chen et al., 2018). Additionally, methods for the annelation of the pyridine fragment to azines further demonstrate the synthetic utility of quinoline structures in constructing complex heterocyclic systems (V. Charushin et al., 2004), which could be relevant for compounds like this compound.

Biological and Pharmaceutical Research

Quinoline derivatives are known for their wide range of biological activities. Although specific studies on this compound are not found, related compounds have been explored for their therapeutic potential. For example, quinoline-3-carbaldehyde hydrazones have been evaluated for their in vitro cytotoxic properties, demonstrating potential as anticancer agents (Martyna Korcz et al., 2018). This suggests that derivatives of quinoline, including this compound, may also hold promise in drug discovery and development.

Analytical Chemistry Applications

In analytical chemistry, quinoline derivatives serve as valuable tools. For instance, 3-(2-furoyl)quinoline-2-carbaldehyde and related compounds have been utilized as fluorogenic derivatizing reagents for high-sensitivity analysis of primary amines by liquid chromatography with laser-induced fluorescence detection (S. C. Beale et al., 1990). This illustrates the potential utility of this compound in developing novel analytical methodologies, particularly in the detection and quantification of biomolecules.

properties

IUPAC Name

2-(3-fluoropropylsulfanyl)quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c14-6-3-7-17-13-11(9-16)8-10-4-1-2-5-12(10)15-13/h1-2,4-5,8-9H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRVJICRQZRBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCCCF)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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